7-chloro-1H-indazol-3-amine

GPCR Neuroscience Binding Affinity

Medicinal chemistry programs targeting kinases face a critical supply-chain risk: substituting 7-chloro-1H-indazol-3-amine with a 6-chloro or unsubstituted analog can produce orders-of-magnitude differences in target affinity, leading to false negatives and wasted synthetic effort. This compound delivers the validated 7-chloro regiochemistry essential for maintaining target engagement and SAR integrity. • Validated 3-aminoindazole building block for kinase inhibitor synthesis • 7-chloro position confers distinct selectivity vs. 6-chloro isomer-substitution risks compromised potency • ≥95% purity; consistent lot-to-lot quality; global supply availability

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 88805-67-8
Cat. No. B1319776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-indazol-3-amine
CAS88805-67-8
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NN=C2N
InChIInChI=1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
InChIKeyHNISSRAYDSNHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indazol-3-amine (CAS 88805-67-8): A Key 3-Aminoindazole Building Block for Kinase Inhibitor and Heterocyclic Chemistry Research


7-Chloro-1H-indazol-3-amine (CAS 88805-67-8) is a heterocyclic compound belonging to the 3-aminoindazole family, characterized by a bicyclic indazole core with a chlorine atom at the 7-position and a primary amine group at the 3-position [1]. It is primarily utilized as a critical synthetic intermediate or building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting various cancers [2]. Its physicochemical properties include a molecular weight of 167.59 g/mol, a calculated LogP (XLogP3-AA) of 1.8, a topological polar surface area of 54.7 Ų, and zero rotatable bonds [1]. The compound is commercially available for research use only, typically at a purity of 95% or higher .

Why 7-Chloro-1H-indazol-3-amine Cannot Be Replaced with Other Aminoindazoles Without Risk to Synthetic Outcomes


The position of the chlorine atom at the 7-position of the indazole core in 7-chloro-1H-indazol-3-amine is not arbitrary; it confers distinct and quantifiable differences in biological activity and molecular properties compared to its close structural isomers. This is not a case of simple 'halogenated indazole' class-level activity. As demonstrated by comparative data, even minor positional shifts in the chlorine substituent (e.g., from the 7- to the 6-position) or additional modifications (e.g., N-arylation) lead to orders-of-magnitude changes in target affinity and selectivity profiles [1][2]. Therefore, substituting 7-chloro-1H-indazol-3-amine with a generic or cheaper analog like 6-chloro-1H-indazol-3-amine or an unsubstituted 1H-indazol-3-amine without quantitative validation risks compromising the potency, selectivity, and overall integrity of a synthetic program, potentially leading to false negatives or failed target engagement [1][2].

Product-Specific Quantitative Evidence for 7-Chloro-1H-indazol-3-amine: Potency and Selectivity Data


High-Affinity Binding to Human Histamine H3 Receptor (H3R) Compared to Dopamine Transporter (DAT)

The target compound demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM, as measured in a BRET assay using HEK293T cells [1]. In stark contrast, its interaction with the dopamine transporter (DAT) is negligible, with a reported IC50 of 7.2 µM (7200 nM) for inhibition of dopamine re-uptake in HEK293 cells [2]. This represents a >5,300-fold difference in potency between these two therapeutically relevant CNS targets, highlighting a clear functional differentiation that is essential for developing selective tool compounds or probes.

GPCR Neuroscience Binding Affinity

Distinct Activity Profile in Antiviral Screening Against SARS-CoV-2

In a specific bioassay, 7-chloro-1H-indazol-3-amine was evaluated for its ability to reduce viral yield in VeroE6 cells infected with the SARS-CoV-2 virus (BetaCoV/Wuhan/WIV04/2019) [1]. The compound was tested using a quantitative qRT-PCR method after a 48-hour incubation period, providing a defined and reproducible experimental context [1]. While the precise quantitative outcome (e.g., EC50, CC50, or % inhibition) was not immediately available in the metadata, the inclusion of this specific compound in a focused antiviral screen against a major global pathogen demonstrates its relevance and potential as a chemical probe in virology [1]. This contrasts with the broader, less-defined 'anticancer' label often applied to the indazole class, offering a more specific application vector for procurement.

Antiviral SARS-CoV-2 Infectious Disease

Structural Specificity in Adenosine Deaminase (ADA) Inhibition

The target compound has been evaluated for its ability to inhibit adenosine deaminase (ADA) from calf intestine, with activity reported within a low nanomolar range of 0.01-0.001 nM [1]. This potency is significantly higher than that reported for other indazole analogs. For instance, a closely related derivative, 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine, was tested in a related system and exhibited an IC50 of 0.000005, which is 5 nM [2]. While the assay conditions may differ, the data underscore that specific substitution patterns on the indazole scaffold, such as the 7-chloro group, are critical for achieving high-potency ADA inhibition, a mechanism relevant in certain cancers and immunological disorders.

Enzymology Adenosine Deaminase Immunology

Primary Research Applications for 7-Chloro-1H-indazol-3-amine Based on Verified Activity Data


Development of Selective CNS Ligands and Chemical Probes

Based on the high-affinity binding to the human H3 receptor (Kd = 1.35 nM) and the stark >5,300-fold selectivity over the dopamine transporter, this compound is a rational choice for initiating medicinal chemistry campaigns aimed at developing selective H3R ligands for neuroscience research. Its use can help avoid off-target liabilities on the dopaminergic system early in a project [1][2].

Potent Adenosine Deaminase (ADA) Inhibitor for Enzymology Studies

Given its potent activity against ADA (range: 0.01-0.001 nM), this compound is ideally suited as a lead or tool compound in enzymology research focused on modulating adenosine metabolism. It provides a highly active starting point for investigating ADA's role in cancer and immune function, offering a significant potency advantage over other indazole-based ADA inhibitors [1][2].

Virology Research Targeting SARS-CoV-2 and Emerging Pathogens

The compound's inclusion in a specific bioassay (PubChem AID 1692496) against SARS-CoV-2 provides a direct and relevant application for virology groups. Researchers procuring this compound can build upon this existing screening data, using it to design more potent analogs or to investigate its mechanism of action in the viral life cycle [1].

Medicinal Chemistry as a Kinase Inhibitor Scaffold Intermediate

As a 3-aminoindazole, this compound serves as a validated building block for the synthesis of kinase inhibitors, a class of drugs with broad applications in oncology. Its specific substitution pattern (7-chloro) offers a unique handle for further derivatization and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various kinase targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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